(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolone structure. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone. The final step involves the formation of the hydrazinylidene linkage, which can be achieved through the reaction of the hydrazine derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The hydrazinylidene linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro and methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of the hydrazinylidene linkage can yield hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent its normal function. Alternatively, it could interact with receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(3-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of the compound lies in the specific combination of functional groups and the overall molecular structure. The presence of the chloro and methoxy groups, along with the thiazole and pyrazolone rings, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H18ClN5O2S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18ClN5O2S/c1-12-16(22)5-4-6-17(12)24-25-19-13(2)26-27(20(19)28)21-23-18(11-30-21)14-7-9-15(29-3)10-8-14/h4-11,26H,1-3H3 |
InChI Key |
ZDRVMQKSMRTCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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